2-(3-溴苯基)-2-甲基丙腈

描述

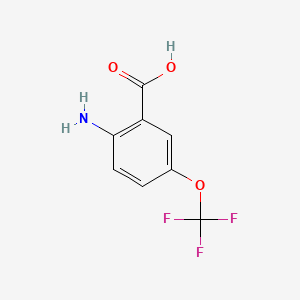

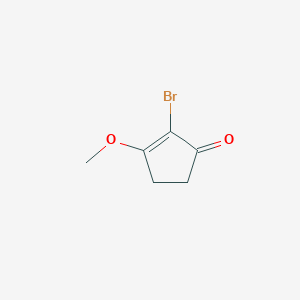

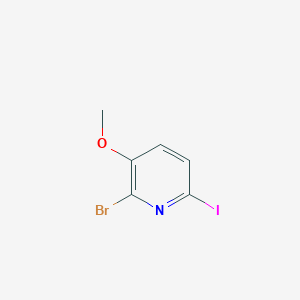

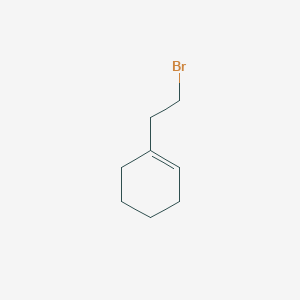

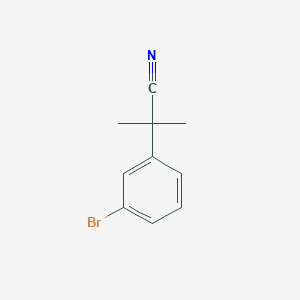

The compound "2-(3-Bromophenyl)-2-methylpropanenitrile" is a brominated nitrile with potential applications in organic synthesis. It is structurally characterized by the presence of a bromine atom attached to the phenyl ring and a nitrile group attached to a tertiary carbon atom, which is also methyl-substituted. This structure suggests that it could be a versatile intermediate for various chemical transformations, including arylation and addition reactions .

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides can lead to multiple arylation products, which indicates the potential for creating complex brominated structures through successive C-C and C-H bond cleavages . Additionally, the Reformatsky reaction, which involves the reaction of aldehydes with (\alpha)-bromo esters, could potentially be adapted for the synthesis of related brominated compounds, as demonstrated by the reaction of 2-phenylpropanal with methyl (\alpha)-bromopropionate .

Molecular Structure Analysis

The molecular structure of brominated nitriles like "2-(3-Bromophenyl)-2-methylpropanenitrile" can be analyzed through various spectroscopic techniques. For example, the study of metastable ions and collision-induced dissociation can provide insights into the structural rearrangements and stability of brominated compounds . Furthermore, the analysis of hydrogen-bonded structures, as seen in related compounds such as 2-benzyl-3-(2-bromophenyl)propiononitrile, can reveal the propensity of these molecules to form supramolecular assemblies .

Chemical Reactions Analysis

The reactivity of brominated nitriles can be explored through their participation in various chemical reactions. The presence of the bromine atom makes them suitable for nucleophilic substitution reactions, while the nitrile group can undergo addition reactions with nucleophiles. For example, the synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles via tandem reactions showcases the reactivity of brominated compounds under transition-metal-free conditions . This suggests that "2-(3-Bromophenyl)-2-methylpropanenitrile" could also be involved in similar tandem reactions, leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(3-Bromophenyl)-2-methylpropanenitrile" can be inferred from related brominated compounds. The solubility behavior of organotin bromides, for example, indicates that brominated aromatic compounds can exhibit varying solubility profiles depending on their substituents . Additionally, the stability of these compounds in different media, as well as their reactivity towards electrophiles and nucleophiles, can be crucial for their application in organic synthesis. The presence of the bromine atom and the nitrile group in "2-(3-Bromophenyl)-2-methylpropanenitrile" would likely influence its boiling point, density, and refractive index, which are important for its handling and use in chemical reactions.

科学研究应用

1. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole

- Application Summary : This compound is synthesized via a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide . It’s relevant to the preparation of organic electroluminescent device materials and is present in a variety of pharmaceutically interesting compounds .

- Methods of Application : The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent . The formation of this compound is explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

- Results or Outcomes : The compound is used in the synthesis of other compounds with activities such as p38 MAP kinase inhibition, RAF kinase inhibition, androstane receptor agonism, inhibition of the RAFs-MEK1/2-ERK1/2 signalling pathway in triple-negative breast cancer cells, MAP kinase inhibition, and TFG-β inhibition .

2. (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

- Application Summary : This compound is synthesized and used as a biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety . It’s known for its antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains .

- Methods of Application : The β-ketoenol form was recrystallized from methanol (95%) to obtain the compound which was confirmed by FT-IR, 1 H-NMR, 13 C NMR, and mass spectroscopy .

安全和危害

Specific safety and hazard information for 2-(3-Bromophenyl)-2-methylpropanenitrile is not directly available. However, for similar compounds like 2-(3-Bromophenyl)oxazole, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eye4.

未来方向

The future directions for 2-(3-Bromophenyl)-2-methylpropanenitrile are not directly available. However, compounds with similar structures have shown potential in various fields. For instance, a compound with a β-ketoenol group bounded to a pyrazolic moiety has shown promising results in in vitro antifungal behavior and has been suggested for further evaluation3. Another compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a novel and selective Aurora A Kinase inhibitory lead with apoptosis properties5.

属性

IUPAC Name |

2-(3-bromophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKECRCMIFURWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441080 | |

| Record name | 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-2-methylpropanenitrile | |

CAS RN |

90433-20-8 | |

| Record name | 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)